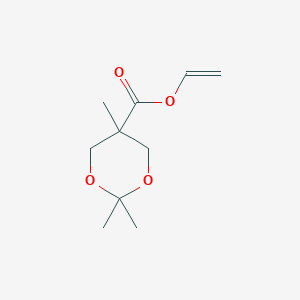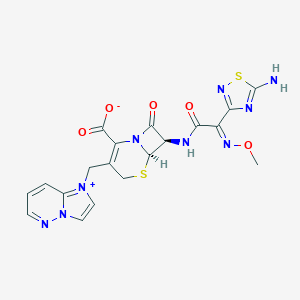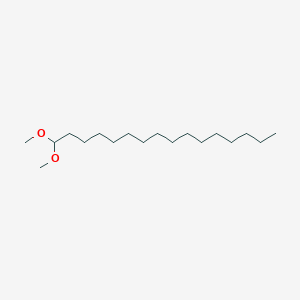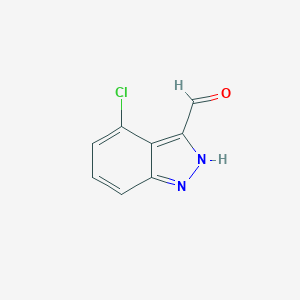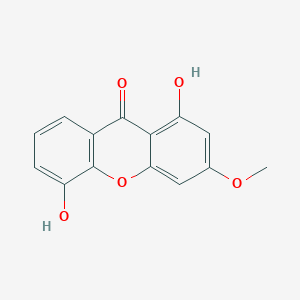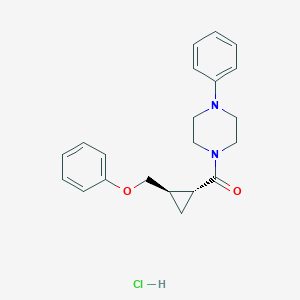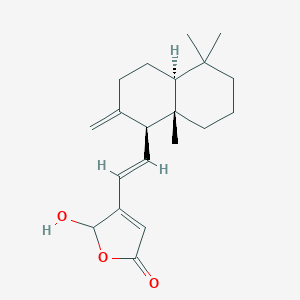
6-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)naphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)naphthalene-2-carboxylic acid, commonly known as TMC-1, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TMC-1 is a fluorescent probe that can be used to detect and measure the concentration of various molecules in biological systems.
Aplicaciones Científicas De Investigación
TMC-1 has a wide range of scientific research applications. It can be used as a fluorescent probe to detect and measure the concentration of various molecules, such as metal ions, in biological systems. TMC-1 has been used to detect the presence of zinc ions in cells and tissues, which is important for understanding the role of zinc in biological processes. TMC-1 has also been used to detect the presence of other metal ions, such as copper and iron, in biological systems.
Mecanismo De Acción
TMC-1 works by binding to the target molecule and undergoing a conformational change, which results in a change in fluorescence. The change in fluorescence can be measured and used to determine the concentration of the target molecule. TMC-1 has a high binding affinity for metal ions, which makes it an effective probe for detecting metal ions in biological systems.
Efectos Bioquímicos Y Fisiológicos
TMC-1 has no known biochemical or physiological effects on biological systems. It is a non-toxic compound that can be used in a wide range of biological systems without causing any harm.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMC-1 has several advantages for lab experiments. It is a highly sensitive probe that can detect low concentrations of target molecules. TMC-1 is also easy to use and can be incorporated into a wide range of experimental protocols. However, TMC-1 has some limitations. It is only effective for detecting certain molecules, such as metal ions, and may not be useful for detecting other types of molecules. TMC-1 also has a limited range of detection and may not be effective for detecting very high or very low concentrations of target molecules.
Direcciones Futuras
There are several future directions for TMC-1 research. One potential direction is to develop new fluorescent probes that are more sensitive and specific than TMC-1. Another direction is to explore the use of TMC-1 in new biological systems, such as in vivo imaging. TMC-1 could also be used to study the role of metal ions in disease processes, such as Alzheimer's disease, where there is an accumulation of metal ions in the brain. Additionally, TMC-1 could be used to study the role of metal ions in other biological processes, such as cell signaling and gene regulation.
Métodos De Síntesis
The synthesis of TMC-1 involves the condensation of 2-naphthoic acid with 6,7-dihydro-5,5,8,8-tetramethylnaphthalene-2-carboxaldehyde in the presence of a catalyst. The resulting product is then oxidized to form TMC-1. The synthesis of TMC-1 is relatively simple and can be performed on a large scale.
Propiedades
Número CAS |
110952-26-6 |
|---|---|
Nombre del producto |
6-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)naphthalene-2-carboxylic acid |
Fórmula molecular |
C26H26O3 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C26H26O3/c1-25(2)11-12-26(3,4)22-15-19(9-10-21(22)25)23(27)18-7-5-17-14-20(24(28)29)8-6-16(17)13-18/h5-10,13-15H,11-12H2,1-4H3,(H,28,29) |
Clave InChI |
RWYREGSYPCNZTL-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)(C)C)C |
SMILES canónico |
CC1(CCC(C2=C1C=CC(=C2)C(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dichloroimidazo[1,2-a]pyrimidine](/img/structure/B22571.png)
